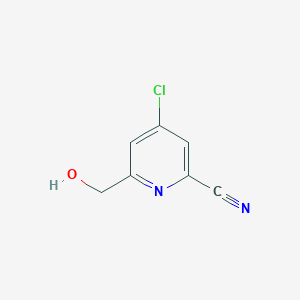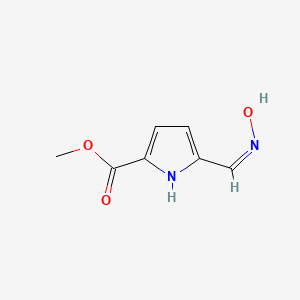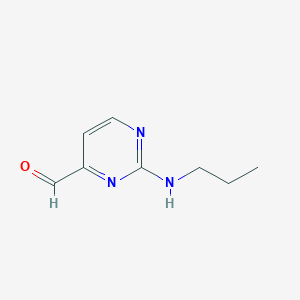
2-(Propylamino)pyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylamino)pyrimidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H11N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)pyrimidine-4-carbaldehyde typically involves the reaction of 2-chloropyrimidine-4-carbaldehyde with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Propylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(Propylamino)pyrimidine-4-carboxylic acid.
Reduction: 2-(Propylamino)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Propylamino)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(Propylamino)pyrimidine-4-carbaldehyde is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes or receptors involved in nucleic acid metabolism. The aldehyde group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
- 2-(Methylamino)pyrimidine-4-carbaldehyde
- 2-(Ethylamino)pyrimidine-4-carbaldehyde
- 2-(Butylamino)pyrimidine-4-carbaldehyde
Comparison: 2-(Propylamino)pyrimidine-4-carbaldehyde is unique due to its specific propylamino substitution, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and biological activity .
Propiedades
Número CAS |
1260815-50-6 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-(propylamino)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-2-4-9-8-10-5-3-7(6-12)11-8/h3,5-6H,2,4H2,1H3,(H,9,10,11) |
Clave InChI |
HAKPCEGJRRGWHU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=CC(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




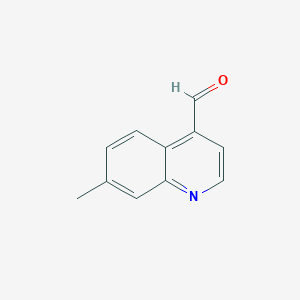

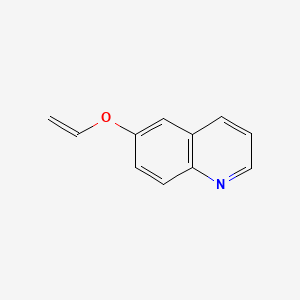
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)




